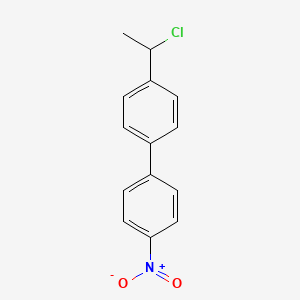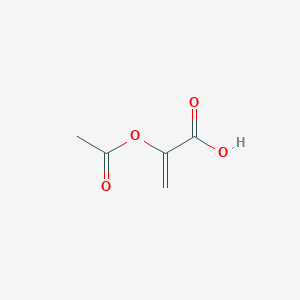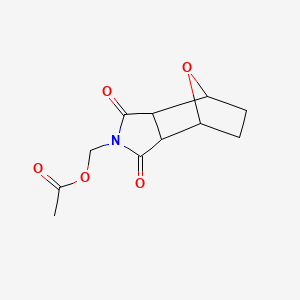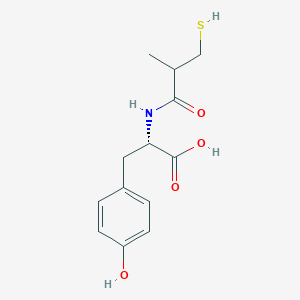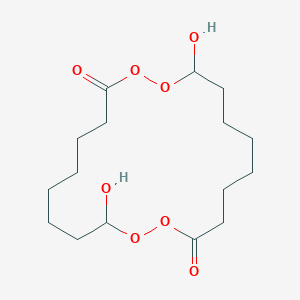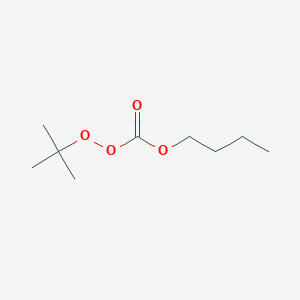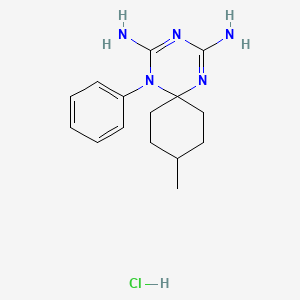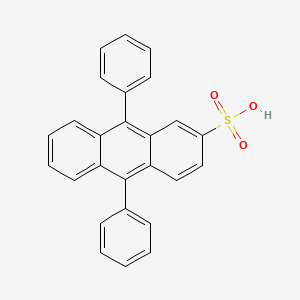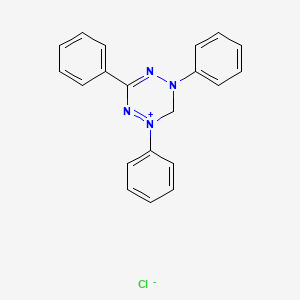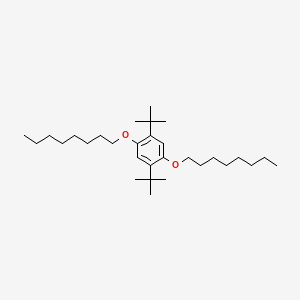
1,4-DI-Tert-butyl-2,5-bis(octyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-DI-Tert-butyl-2,5-bis(octyloxy)benzene is an organic compound with a complex structure. It is characterized by the presence of two tert-butyl groups and two octyloxy groups attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DI-Tert-butyl-2,5-bis(octyloxy)benzene typically involves the alkylation of a benzene derivative. One common method includes the reaction of 1,4-dihydroxybenzene with tert-butyl chloride in the presence of a strong base like potassium carbonate. This is followed by the reaction with octyl bromide under similar conditions to introduce the octyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-DI-Tert-butyl-2,5-bis(octyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the octyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,4-DI-Tert-butyl-2,5-bis(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-DI-Tert-butyl-2,5-bis(octyloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and octyloxy groups play a crucial role in modulating its activity and binding affinity. The compound can influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Di-tert-butylbenzene: Similar structure but lacks the octyloxy groups.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Contains methoxy groups instead of octyloxy groups.
1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene: Similar structure with methoxyethoxy groups.
Uniqueness
1,4-DI-Tert-butyl-2,5-bis(octyloxy)benzene is unique due to the presence of long octyloxy chains, which impart distinct physical and chemical properties. These groups enhance its solubility in organic solvents and influence its reactivity compared to similar compounds.
Propriétés
Numéro CAS |
72047-04-2 |
|---|---|
Formule moléculaire |
C30H54O2 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
1,4-ditert-butyl-2,5-dioctoxybenzene |
InChI |
InChI=1S/C30H54O2/c1-9-11-13-15-17-19-21-31-27-23-26(30(6,7)8)28(24-25(27)29(3,4)5)32-22-20-18-16-14-12-10-2/h23-24H,9-22H2,1-8H3 |
Clé InChI |
SDRCAEGMAUQDJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=C(C=C1C(C)(C)C)OCCCCCCCC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


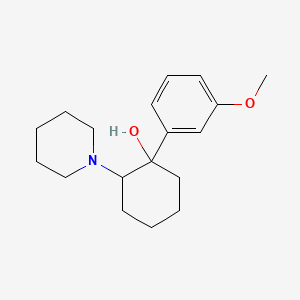
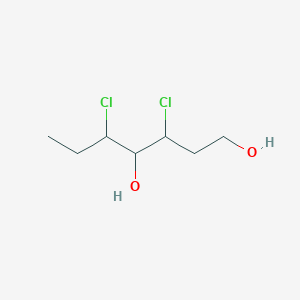
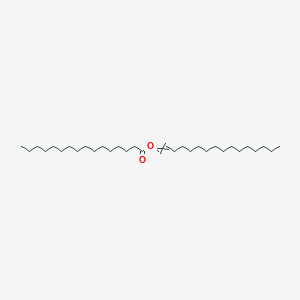
![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
